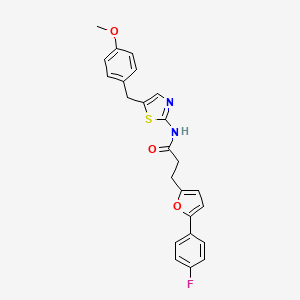

3-(5-(4-fluorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)thiazol-2-yl)propanamide

Description

This compound features a furan ring substituted at the 5-position with a 4-fluorophenyl group, connected via a propanamide linker to a thiazole ring bearing a 4-methoxybenzyl group at the 5-position. Its design combines aromatic heterocycles and substituents optimized for target binding and pharmacokinetic properties. The fluorophenyl group enhances lipophilicity and electronic interactions, while the methoxybenzyl moiety may improve metabolic stability compared to halogenated analogs .

Properties

IUPAC Name |

3-[5-(4-fluorophenyl)furan-2-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3S/c1-29-19-8-2-16(3-9-19)14-21-15-26-24(31-21)27-23(28)13-11-20-10-12-22(30-20)17-4-6-18(25)7-5-17/h2-10,12,15H,11,13-14H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGQJWWFXMMJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-(4-fluorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)thiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthetic pathway typically includes the formation of the thiazole and furan moieties, followed by coupling reactions to form the final amide structure. The molecular formula is C23H25FN4O3S, with a molecular weight of 456.5 g/mol.

Key Structural Features:

- Furan and Thiazole Rings: These heterocycles are known for their diverse biological activities.

- Fluorophenyl Group: The presence of fluorine is often associated with enhanced pharmacological properties.

- Methoxybenzyl Substituent: This moiety may contribute to the compound's lipophilicity and receptor binding affinity.

Antitumor Activity

Research indicates that compounds containing thiazole and furan rings exhibit significant anticancer properties. For example, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values often below 10 µM in some studies .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 | Bcl-2 inhibition |

| Compound B | U251 | <10 | Apoptosis induction |

| This compound | Various | TBD | TBD |

Note: TBD (To Be Determined) indicates that specific IC50 values for this compound are not yet established in available literature.

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for anticonvulsant activity. Some derivatives have shown efficacy in animal models, suggesting potential use in treating epilepsy . The structure-activity relationship indicates that modifications to the thiazole ring can significantly influence activity.

Case Studies

- Anticancer Studies: A study on thiazole derivatives demonstrated that certain substitutions at the 4-position of the phenyl ring enhanced cytotoxicity against cancer cells. This suggests that similar modifications in this compound could yield compounds with improved efficacy .

- Neuropharmacological Studies: In a series of experiments, thiazole derivatives were tested for their ability to inhibit seizures in rodent models. The results indicated that compounds with specific substitutions had better protection rates against induced seizures, hinting at a potential therapeutic application for this compound .

Comparison with Similar Compounds

Key Research Findings

Substitution Impact :

- 4-Fluorophenyl on thiazole (Compound 31) enhances KPNB1 inhibition , while 4-methoxybenzyl (Target) may improve metabolic stability.

- Bromophenyl substitution () increases molecular weight but may reduce binding affinity compared to fluorine .

Linker and Heterocycle Effects :

- Propanamide linkers (Target, Compound 31) favor flexibility and hydrogen bonding.

- Nitrothiophene (Compound 9) introduces strong electron-withdrawing effects, shifting activity to antibacterial .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.